2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-11-7-9-13(10-8-11)18-16(19)12(2)20-15-6-4-3-5-14(15)17/h3-6,12-13H,1,7-10H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIBCFBQPFMNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(=C)CC1)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which is then reacted with an appropriate halogenated compound to form 2-fluorophenoxy.
Cyclohexyl Intermediate Formation: The next step involves the synthesis of the 4-methylidenecyclohexyl intermediate. This can be achieved through various methods, including the reaction of cyclohexanone with a suitable reagent to introduce the methylidene group.
Amide Bond Formation: The final step involves the coupling of the 2-fluorophenoxy intermediate with the 4-methylidenecyclohexyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with enzymes or receptors, while the methylidenecyclohexyl group may influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share functional or structural similarities with 2-(2-fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide:
Key Observations :
- Fluorine Positioning: The 2-fluorophenoxy group in the target compound contrasts with the 4-fluorophenyl in or 6-fluoroquinoline in . Ortho-substitution may sterically hinder interactions compared to para-substituted analogues.
- Biological Activity: Antineoplastic activity in highlights the role of fluorinated aromatic systems and rigid carbocycles in targeting cellular pathways. The target compound’s lack of reported activity suggests structural nuances (e.g., methylidene vs. cis-cyclohexyl-quinoline) may critically influence efficacy.
Physicochemical Properties
- Lipophilicity : The 4-methylidenecyclohexyl group likely increases logP compared to N-cyclohexyl or N-phenyl analogues (e.g., ), impacting membrane permeability.
- Solubility: Phenolic derivatives (e.g., ) exhibit higher aqueous solubility due to hydroxyl groups, whereas the target compound’s fluorophenoxy and methylidenecyclohexyl groups favor lipid solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
